Cas no 1246616-99-8 ((S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride)
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride
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- Inchi: 1S/C15H17NO.ClH/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-;/m1./s1
- InChI Key: VQJGBXAIBLSRCR-PFEQFJNWSA-N
- SMILES: Cl.OC[C@H](C(C1C=CC=CC=1)C1C=CC=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 189
- Topological Polar Surface Area: 46.2
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124093-1g |
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride |
1246616-99-8 | 95% | 1g |
$1598.30 | 2023-09-03 | |
| Crysdot LLC | CD12169450-1g |
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride |
1246616-99-8 | 95+% | 1g |
$1369 | 2024-07-23 |
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride
Recent Advances in the Study of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride (CAS: 1246616-99-8)
The compound (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride (CAS: 1246616-99-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the role of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride as a chiral building block in the synthesis of biologically active molecules. Its unique structural features, including the diphenylpropanol moiety, make it a valuable intermediate for the development of novel pharmaceuticals. Researchers have employed advanced synthetic methodologies, such as asymmetric catalysis and enzymatic resolution, to achieve high enantiomeric purity of this compound, which is critical for its application in chiral drug synthesis.
Pharmacological investigations have revealed that (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride exhibits promising activity in modulating specific biological targets. For instance, preliminary in vitro studies suggest its potential as an inhibitor of certain enzymes involved in inflammatory pathways. These findings have sparked interest in exploring its therapeutic potential for conditions such as autoimmune diseases and chronic inflammation. However, further in vivo studies are required to validate these observations and assess the compound's safety profile.
In addition to its pharmacological properties, recent research has also explored the physicochemical characteristics of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride. Studies have investigated its solubility, stability, and crystallinity, which are essential parameters for its formulation into drug products. Advanced analytical techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize its molecular structure and confirm its purity.
Despite the promising advancements, challenges remain in the large-scale production and clinical translation of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride. Issues such as cost-effective synthesis, scalability, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to the market. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and unlocking the full potential of this compound.
In conclusion, (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride represents a versatile and promising candidate in the realm of chemical biology and pharmaceutical research. Its unique structural and pharmacological properties make it a valuable asset for drug discovery and development. Continued research and innovation will be essential to fully harness its therapeutic potential and address the existing challenges in its application.
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